1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
説明
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O6/c29-19(26-7-9-32-10-8-26)12-27-21(31)28(25-24-27)16-4-1-14(2-5-16)22-20(30)23-15-3-6-17-18(11-15)34-13-33-17/h1-6,11H,7-10,12-13H2,(H2,22,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYUBZMUKNCPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications, particularly in oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d][1,3]dioxole moiety and the incorporation of the morpholino and tetrazole groups. The detailed synthetic pathway can be illustrated as follows:
- Formation of Benzo[d][1,3]dioxole : This step involves the condensation of catechol derivatives with appropriate aldehydes.
- Tetrazole Synthesis : The tetrazole ring is formed through cyclization reactions involving hydrazines and carbonyl compounds.
- Final Urea Formation : The final step involves coupling the synthesized components to form the urea linkage.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea. For instance, derivatives featuring similar benzo[d][1,3]dioxole structures have shown significant cytotoxic effects against various cancer cell lines.
These compounds exert their effects by inducing apoptosis and inhibiting cell proliferation through various mechanisms such as EGFR inhibition and modulation of apoptotic pathways (Bax/Bcl-2 ratio).
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting that derivatives of this compound may possess antimicrobial activities. Compounds with similar structural motifs have been evaluated for their effectiveness against Mycobacterium tuberculosis and other pathogens.
The biological activity of 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea can be attributed to several mechanisms:
- EGFR Inhibition : Compounds in this class have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in tumor growth and survival.
- Apoptosis Induction : They promote apoptosis in cancer cells by altering mitochondrial membrane potential and increasing pro-apoptotic proteins.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at various phases, thereby preventing cancer cell proliferation.
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical settings:
Study 1: Antitumor Efficacy
A study conducted on a series of benzo[d][1,3]dioxole derivatives demonstrated that certain analogs exhibited enhanced antitumor activity compared to standard chemotherapeutics like doxorubicin. The study utilized SRB assays to determine cytotoxicity across different cancer cell lines.
Study 2: Antimicrobial Properties
Another investigation explored the antimicrobial properties of related compounds against Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited promising inhibitory effects, warranting further exploration into their potential as anti-tubercular agents.
類似化合物との比較
Table 1: Structural and Physicochemical Comparison
Functional Group Analysis
Urea Linkers :
- The target compound’s urea group bridges a benzo[d][1,3]dioxol-5-yl moiety and a tetrazolylphenyl group, distinct from Compound 14’s triazine-urea-difluorophenyl architecture .
- In Compound 4d, the urea is replaced by a carbohydrazide (-CONHNH₂), reducing hydrogen-bonding capacity but enhancing metabolic stability .
Heterocyclic Cores :
- The tetrazol-5-one ring in the target compound differs from Compound 14’s triazine core, which may alter π-π stacking interactions and solubility .
- Pyrazoline derivatives (e.g., Compounds 3–10) exhibit anticonvulsant profiles linked to their dihydro-1H-pyrazole scaffold .
Substituent Effects: Morpholino groups in the target compound and Compound 14 improve aqueous solubility compared to halogenated analogues (e.g., Compound 15) . The benzo[d][1,3]dioxol group enhances membrane permeability relative to fluorophenyl or chlorophenyl substituents .
Critical Analysis and Limitations
- Data Gaps : The target compound’s crystallographic data, solubility, and explicit biological activity are unreported in the provided evidence, necessitating further experimental validation.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
